KCNA1 (Kv1.1) Channel Activation: N-o-Fluorophenylglycine vs. N-(4-Fluorophenyl)glycine (4FPG)
In a direct head-to-head comparison using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing human KCNA1 channels, N-o-fluorophenylglycine (2FPG) at 100 µM produced robust channel activation, whereas N-(4-fluorophenyl)glycine (4FPG) at the same concentration showed little to no activity [1]. Concentration-response analysis yielded an EC50 of 116 nM for 2FPG (measured by current fold-increase at −60 mV), with a maximal current increase of 31-fold; in contrast, 4FPG was not activatable and no EC50 could be determined [1].
| Evidence Dimension | KCNA1 channel activation potency (EC50) and maximal efficacy |
|---|---|
| Target Compound Data | EC50 = 116 nM (current fold-increase); EC50 = 64 nM (ΔV0.5act shift); maximal current increase = 31-fold; ΔV0.5act shift = −15.3 mV |
| Comparator Or Baseline | N-(4-fluorophenyl)glycine (4FPG): no measurable activation at 100 µM; EC50 not determinable |
| Quantified Difference | 2FPG is a potent KCNA1 opener; 4FPG is functionally inactive under identical conditions |
| Conditions | Xenopus laevis oocytes, two-electrode voltage-clamp, human KCNA1 channels, holding potential −80 mV, test pulses −80 to +40 mV, compound concentration 100 µM for screen, dose-response for EC50 determination |
Why This Matters
This evidence directly dictates compound selection: if a research program requires KCNA1 channel activation, only the ortho-fluoro isomer delivers the necessary pharmacological activity; the para-fluoro isomer is ineffective.
- [1] Manville, R. W., & Abbott, G. W. (2020). Isoform-Selective KCNA1 Potassium Channel Openers Built from Glycine. Journal of Pharmacology and Experimental Therapeutics, 373(3), 391–401. doi:10.1124/jpet.119.264507 View Source
